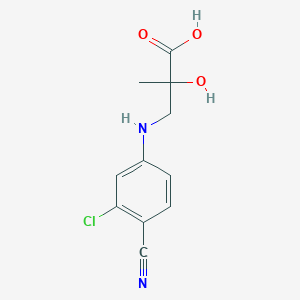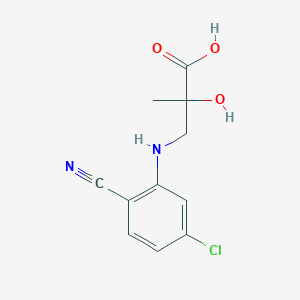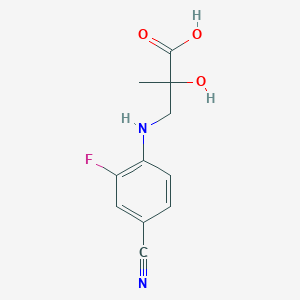![molecular formula C13H15FN2O4 B6631967 4-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6631967.png)
4-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid is a synthetic organic compound that features a fluorinated pyridine ring, an oxane (tetrahydropyran) ring, and a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Fluoropyridine Intermediate: The synthesis begins with the preparation of 5-fluoropyridine-2-carboxylic acid.
Amidation Reaction: The 5-fluoropyridine-2-carboxylic acid is then converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
Oxane Ring Formation: The amide intermediate undergoes a cyclization reaction with a suitable diol or epoxide to form the oxane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
4-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated pyridine ring, where nucleophiles such as amines or thiols replace the fluorine atom.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: LiAlH₄, NaBH₄, H₂/Pd-C
Substitution: NaNH₂, RSH, RNH₂
Hydrolysis: HCl, NaOH, H₂O
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups
Reduction: Alcohols, amines, or other reduced forms
Substitution: Substituted pyridine derivatives
Hydrolysis: Carboxylic acids and amines
科学的研究の応用
4-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors in the body.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: Researchers use the compound to study its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic effects.
作用機序
The mechanism of action of 4-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyridine ring can participate in hydrogen bonding and π-π interactions, while the oxane ring provides structural rigidity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 5-Fluoropyridine-2-carboxylic acid
- 4-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]oxane
- 4-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]tetrahydrofuran-4-carboxylic acid
Uniqueness
4-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid is unique due to the presence of both a fluorinated pyridine ring and an oxane ring in its structure. This combination imparts distinct chemical and physical properties, such as increased stability and specific reactivity, making it valuable for various applications in research and industry.
特性
IUPAC Name |
4-[[(5-fluoropyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O4/c14-9-1-2-10(15-7-9)11(17)16-8-13(12(18)19)3-5-20-6-4-13/h1-2,7H,3-6,8H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWBWYDEKQXLDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=NC=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide](/img/structure/B6631887.png)
![N-[4-(hydroxymethyl)oxan-4-yl]-2-(oxolan-2-yl)acetamide](/img/structure/B6631899.png)
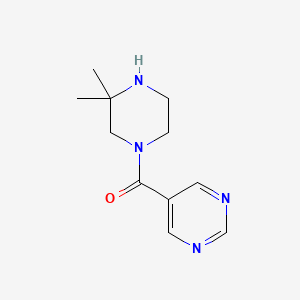
![2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide](/img/structure/B6631902.png)
![2-[(5-Fluoropyridine-2-carbonyl)-methylamino]acetic acid](/img/structure/B6631925.png)
![3-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B6631933.png)
![2-[Cyclopropylmethyl-(5-fluoropyridine-2-carbonyl)amino]acetic acid](/img/structure/B6631941.png)
![2-[1-[(5-Fluoropyridine-2-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6631949.png)
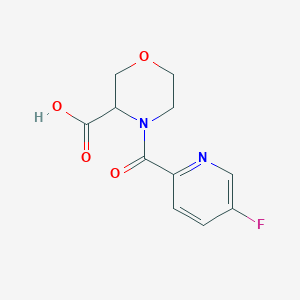
![3-[(5-Fluoropyridine-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6631962.png)
